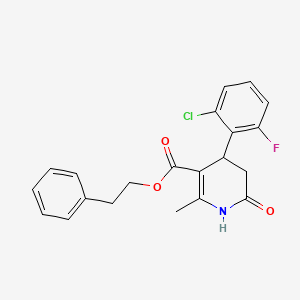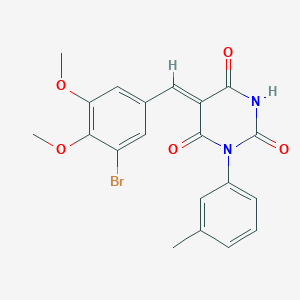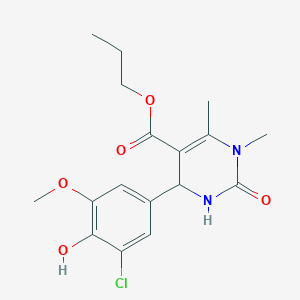![molecular formula C19H20FN5O2 B5030510 N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea, also known as BPU-1, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. BPU-1 has been shown to have anticancer activity in preclinical studies, and is currently being investigated as a potential cancer therapy.
Mécanisme D'action
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea targets the protein kinase CK2, which is overexpressed in many cancers. CK2 promotes cancer cell survival and proliferation by phosphorylating and activating a variety of proteins involved in cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits CK2 activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, including p53 and Akt, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea also induces apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has been extensively studied in preclinical models of cancer, and has been shown to have anticancer activity in a variety of cancer types. This makes it an attractive candidate for further development as a cancer therapy. However, one limitation of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea. One direction is to further investigate its mechanism of action and downstream signaling pathways in cancer cells. Another direction is to investigate its safety and efficacy in clinical trials, and to determine the optimal dosing and administration schedule. Additionally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be combined with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity. Finally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be tested in combination with other targeted therapies that inhibit other signaling pathways involved in cancer cell growth and survival.
Méthodes De Synthèse
The synthesis of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea involves several steps, starting with the reaction of 3-fluoroaniline with 2-butyne-1,4-diol to form the corresponding amine. This amine is then reacted with 1-(4-chlorobutanoyl)piperidine to form the intermediate compound. The final step involves reacting the intermediate with N,N'-diisopropylcarbodiimide and 1H-pyrazole-5-carboxamidine to form N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea.
Applications De Recherche Scientifique
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been extensively studied in preclinical models of cancer. It has been shown to have anticancer activity in a variety of cancer types, including breast, prostate, lung, and colon cancer. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[2-(1-but-2-ynoylpiperidin-4-yl)pyrazol-3-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-4-18(26)24-11-8-16(9-12-24)25-17(7-10-21-25)23-19(27)22-15-6-3-5-14(20)13-15/h3,5-7,10,13,16H,8-9,11-12H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMEUCRDQIIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5030432.png)
![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5030439.png)

![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5030446.png)


![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5030461.png)
![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5030465.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)

![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)